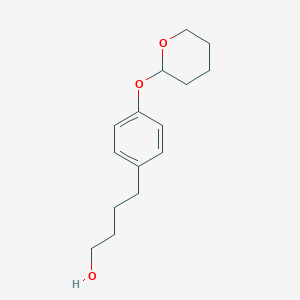

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol

Description

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol (CAS: 408336-32-3) is a synthetic organic compound with the molecular formula C₁₅H₂₂O₃ and a molar mass of 250.33 g/mol . Its structure comprises a phenyl ring substituted with a tetrahydro-2H-pyran-2-yl (THP) ether group at the para position, linked to a butan-1-ol chain. The THP group is a widely used alcohol-protecting moiety in organic synthesis due to its acid-labile nature, enabling selective deprotection under mild acidic conditions. This compound is primarily employed as an intermediate in multi-step syntheses, particularly in pharmaceutical and medicinal chemistry, where hydroxyl group protection is critical .

Properties

IUPAC Name |

4-[4-(oxan-2-yloxy)phenyl]butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c16-11-3-1-5-13-7-9-14(10-8-13)18-15-6-2-4-12-17-15/h7-10,15-16H,1-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVFYJXQJUCESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol typically involves the reaction of 4-hydroxyphenylbutanol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a tetrahydropyranyl ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction will produce the corresponding alcohol .

Scientific Research Applications

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol involves its interaction with specific molecular targets. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)butan-1-ol

- Molecular Formula : C₁₀H₁₄O₂

- Molar Mass : 166.22 g/mol

- Functional Groups: Phenol, primary alcohol.

- Key Differences: Lacks the THP ether group, resulting in higher polarity and lower lipophilicity. Increased solubility in polar solvents (e.g., water, methanol) compared to the THP-protected analog. Direct exposure of the hydroxyl group makes it reactive, limiting its utility as a synthetic intermediate without protection .

4-(4-Methoxyphenyl)butan-1-ol

- Molecular Formula : C₁₁H₁₆O₂

- Molar Mass : 180.25 g/mol

- Functional Groups : Methoxy ether, primary alcohol.

- Key Differences: Methoxy group is smaller and chemically stable under acidic conditions, unlike the acid-labile THP ether. Lower molecular weight and reduced steric hindrance compared to the THP analog. Limited utility in multi-step syntheses requiring selective deprotection .

2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide

- Molecular Formula: C₂₀H₂₃NO₅

- Molar Mass : 357.41 g/mol

- Functional Groups : Amide, THP ether, methoxy.

- Key Differences: Contains an amide bond and additional methoxy groups, enhancing hydrogen-bonding capacity and crystallinity. Demonstrated osteogenic activity in daidzein analogs, unlike the butanol derivative, which lacks bioactivity data . Higher molar mass and polarity due to the benzamide moiety.

Comparative Data Table

Key Research Findings

- Synthetic Utility : The THP group in 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol enhances solubility in organic solvents (e.g., DCM, THF) during synthesis, a critical advantage over unprotected analogs .

- Bioactivity: While structurally related benzamide derivatives exhibit osteogenic activity in human mesenchymal stem cells , the butanol derivative’s biological role remains unexplored in the provided evidence.

- Stability: The THP ether’s acid-lability allows for mild deprotection (e.g., using toluenesulfonic acid in methanol), a feature absent in methoxy-protected analogs .

Biological Activity

4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol, with the molecular formula C15H22O3, is a phenylbutanol derivative featuring a tetrahydropyranyl ether group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

The compound is characterized by its tetrahydropyranyl ether linkage, which enhances its stability and solubility, facilitating interactions with biological targets. Its synthesis typically involves the reaction of 4-hydroxyphenylbutanol with tetrahydropyranyl chloride in the presence of a base like pyridine.

The biological activity of 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyranyl group may enhance the compound's ability to modulate biological pathways, potentially influencing cell signaling and metabolic processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrans exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of membrane integrity or inhibition of critical metabolic pathways.

Antileishmanial Activity

Research has highlighted the potential of tetrahydropyran derivatives as lead compounds for treating Leishmaniasis. A study evaluated several compounds, including those related to 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol, demonstrating their ability to inhibit the growth of Leishmania donovani in vitro. The selectivity index (SI), defined as CC50/IC50, was calculated to assess cytotoxicity against mammalian cells versus antileishmanial activity .

Study on Antileishmanial Compounds

A recent publication investigated the effects of synthesized tetrahydropyrans on Leishmania donovani. The study reported IC50 values indicating effective growth inhibition at low concentrations. Notably, the compounds induced reactive oxygen species (ROS) production in treated promastigotes, suggesting a potential mechanism for their antileishmanial activity .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.0 | 50 | 10 |

| Compound B | 7.5 | 75 | 10 |

| 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol | 6.0 | 60 | 10 |

Cytotoxicity Studies

In cytotoxicity assays using the THP-1 cell line, compounds related to this class exhibited varying degrees of toxicity. The selectivity index provides insight into their therapeutic potential, emphasizing the importance of balancing efficacy against toxicity when developing new drugs .

Q & A

Q. What are the common synthetic routes for 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol?

- Methodological Answer : The synthesis typically involves protecting group strategies. For example, the hydroxyl group on the phenyl ring is first protected with a tetrahydropyran (THP) group via acid-catalyzed reaction with dihydropyran. Subsequent coupling of the protected phenol with a butan-1-ol chain can be achieved using nucleophilic substitution or Mitsunobu reactions. Purification often employs column chromatography, and intermediates are verified via TLC and NMR .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the THP-protected phenyl group and butanol chain. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺). High-resolution MS or elemental analysis ensures purity .

Q. What are the key reactivity trends of the hydroxyl and THP-protected groups?

- Methodological Answer : The primary hydroxyl group in butan-1-ol undergoes oxidation (e.g., with KMnO₄ or CrO₃) to form a ketone or carboxylic acid. The THP group is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl in THF/water). Substitution reactions (e.g., halogenation) target the hydroxyl group, while the THP ring remains stable under basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during THP protection/deprotection steps?

- Methodological Answer : Yield optimization requires precise control of reaction conditions. For THP protection, use catalytic p-toluenesulfonic acid (PTSA) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Deprotection with dilute HCl (0.1–0.5 M) in THF/water (1:1) at room temperature prevents degradation. Monitoring via TLC (eluent: hexane/ethyl acetate) ensures reaction completion .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Methodological Answer : Molecular docking (using software like AutoDock Vina) evaluates interactions with transporters like P-glycoprotein. Quantitative Structure-Activity Relationship (QSAR) models assess logP and polar surface area (PSA) to predict BBB permeability. In vitro assays (e.g., parallel artificial membrane permeability assay, PAMPA) validate computational findings .

Q. How does the THP group influence regioselectivity in substitution reactions?

- Methodological Answer : The THP group’s steric bulk directs electrophilic substitution to the para position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ preferentially occurs para to the THP-ether. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model charge distribution and steric effects to rationalize regioselectivity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer : Scaling up requires addressing exothermic reactions (e.g., THP protection) via controlled temperature and slow reagent addition. Solvent choice (e.g., switching from THF to EtOAc) improves safety and cost. Continuous-flow systems enhance reproducibility. Purity is maintained via recrystallization (e.g., using ethanol/water mixtures) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to resolve them?

- Methodological Answer : Conflicting data may arise from impurity profiles or assay variability. Reproduce studies with rigorously purified batches (HPLC ≥98%). Validate biological activity via orthogonal assays (e.g., enzyme inhibition and cell viability). Cross-reference with structural analogs (e.g., THP-free derivatives) to isolate the THP group’s contribution .

Experimental Design Considerations

Q. How to design stability studies under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals. Identify degradation products using LC-MS. Acidic conditions typically cleave the THP group, while alkaline conditions may oxidize the hydroxyl group. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Analytical Techniques

Q. What role does X-ray crystallography play in studying this compound?

- Methodological Answer :

Single-crystal X-ray diffraction resolves conformational preferences (e.g., THP ring puckering) and hydrogen-bonding networks. Crystallization is achieved via slow evaporation in ethanol/water. Data refinement (e.g., SHELX) confirms bond lengths/angles, critical for understanding reactivity and interactions in solid-state or protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.